Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile
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Overview
Description
Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile is a complex organic compound with a unique structure that includes a furan ring and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile typically involves multistep organic reactions. One common method is the cycloaddition reaction, where precursors such as aldehydes, acid chlorides, and alkynes are combined under controlled conditions to form the furan ring . The reaction conditions often include the use of catalysts like palladium or gold to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents used.
Reduction: Reduction reactions can convert nitrile groups to amines or other derivatives.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .
Scientific Research Applications
Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile groups can form strong interactions with active sites, leading to inhibition or activation of specific pathways. The furan ring structure also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Dihydronaphthofurans: These compounds have similar furan ring structures but differ in their substitution patterns and biological activities.
Cyclododeca[c]furan: This compound shares the core furan ring but lacks the multiple nitrile groups, resulting in different chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential in diverse fields make it a valuable compound for further research and development .
Properties
CAS No. |
108933-09-1 |
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Molecular Formula |
C18H22N4O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3a,4,5,6,7,8,9,10,11,12,13,13a-dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile |
InChI |
InChI=1S/C18H22N4O/c19-11-17(12-20)15-9-7-5-3-1-2-4-6-8-10-16(15)18(13-21,14-22)23-17/h15-16H,1-10H2 |
InChI Key |
DJFOUGFYZOBYCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2C(CCCC1)C(OC2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
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